[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The target compound is a synthetic heterocyclic molecule featuring a 1,3-oxazole moiety linked via a methyl ester bridge to a 1,2,3-triazole ring. The oxazole ring is substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3. The triazole ring is substituted with a 3-chloro-4-methoxyphenyl group at position 1 and a methyl group at position 4. The presence of electron-withdrawing (chloro) and electron-donating (methoxy, ethoxy) groups may influence its physicochemical properties and interactions with biological targets.
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O5/c1-5-32-20-9-7-6-8-17(20)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)16-10-11-21(31-4)18(25)12-16/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGQCGZROKKHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines elements from oxazole and triazole scaffolds. These types of compounds have garnered significant interest due to their diverse biological activities, including anti-tubercular, anti-cancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is with a molecular weight of approximately 392.85 Da. The compound exhibits a LogP value of 3.1, indicating moderate lipophilicity which is often favorable for bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃ClN₃O₄ |
| Molecular Weight | 392.85 g/mol |
| LogP | 3.1 |
| Heavy Atoms Count | 25 |
| Rotatable Bonds Count | 7 |
| Polar Surface Area | 65 Å |
Anti-Tubercular Activity
Recent studies have highlighted the potential of triazole derivatives in combating Mycobacterium tuberculosis (Mtb). In vitro assays have demonstrated that compounds similar to the target compound exhibit significant inhibitory activity against Mtb strains. For instance, one study reported minimum inhibitory concentrations (MIC) as low as for structurally related compounds with similar functional groups .
Case Study:
A study focused on the structure-activity relationship (SAR) of triazole derivatives showed that modifications at specific positions significantly influenced anti-tubercular activity. The introduction of an amide group was noted to double the potency against Mtb .
Cytotoxicity Studies
Cytotoxicity assessments against various cancer cell lines are crucial for evaluating the therapeutic potential of new compounds. Compounds related to the target structure have been tested against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range, suggesting promising anti-cancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | HepG2 | 6.0 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Specifically, triazole derivatives are known to interact with DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis pathway. This interaction disrupts the synthesis process, leading to bacterial death .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituent patterns on the phenyl rings or core heterocycles. Key comparisons include:
[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS 946214-56-8)
- Structural Differences :
- Oxazole substituent: 3-chlorophenyl (vs. 2-ethoxyphenyl in the target compound).
- Triazole substituent: 4-methoxyphenyl (vs. 3-chloro-4-methoxyphenyl).
- The ethoxy group in the target compound enhances lipophilicity compared to the chlorophenyl group in this analog, which may improve membrane permeability .
Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Structural Differences :
- Simplified structure lacking the oxazole moiety.
- Substituents: 4-chlorobenzyl on the triazole and an ethyl ester (vs. methyl ester in the target compound).
- Implications :
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Structural Differences :
- Carboxamide group replaces the carboxylate ester.
- Additional 5-chloro-2-methylphenyl substituent.
- The dual chloro substituents may amplify electrophilic character, influencing reactivity and toxicity profiles .
Physicochemical and Bioactive Properties
A comparative analysis of key properties is summarized below:
Preparation Methods
Cyclodehydration of Amino Alcohol Derivatives
The 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole component is synthesized via cyclodehydration of a precursor combining a carboxylic acid derivative and a 2-amino alcohol. For example, propionic acid derivatives react with ethanolamine under dehydration conditions to form N-(2-hydroxyethyl)propionamide, which is subsequently dehydrated at 260–280°C to yield 2-ethyl-2-oxazoline. Adapting this approach, the 2-ethoxyphenyl-substituted oxazole can be formed by substituting propionic acid with a 2-ethoxybenzoic acid derivative. Zinc acetate or iron(III) chloride catalysts enhance dehydration efficiency, achieving yields exceeding 90%.
Serine-Based Oxazole Formation
Alternative routes involve serine-leucine dipeptide analogs. Treatment of serine with leucine or valine residues forms a dipeptide, which undergoes cyclodehydration using diethylaminosulfur trifluoride (DAST) and potassium carbonate to generate the oxazoline intermediate. Subsequent oxidation with bromotrichloromethane and 1,8-diazabicycloundec-7-ene (DBU) yields the oxazole ring. This method, while lower-yielding (77% over two steps), is advantageous for introducing methyl groups at the 5-position of the oxazole.
Synthesis of the Triazole Moiety
Azide-Alkyne Cycloaddition (Click Chemistry)
The 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate segment is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). An alkyne-functionalized 3-chloro-4-methoxyphenyl derivative reacts with an azide precursor, such as methyl 1,2,3-triazole-4-carboxylate azide, under mild conditions (room temperature, aqueous solvent). This method achieves regioselective 1,4-disubstitution, critical for maintaining the triazole’s structural integrity.
Azide Generation from Amine Precursors
The azide component is synthesized from primary amines via diazotization followed by displacement with sodium azide. For instance, methyl 3-amino-4-methoxybenzoate is treated with tert-butyl nitrite and hydrobromic acid to form the diazonium salt, which reacts with sodium azide to yield the corresponding aryl azide. This intermediate is then coupled with a propiolate ester alkyne to form the triazole ring.
Coupling Strategies for Ester Bond Formation
Esterification of Oxazole and Triazole Components
The oxazole and triazole moieties are linked via an ester bond between the oxazole’s hydroxymethyl group and the triazole’s carboxylate. A two-step approach is employed:
-
Activation of the Carboxylic Acid : The triazole-4-carboxylic acid is activated using thionyl chloride to form the acyl chloride.
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Nucleophilic Substitution : The oxazole hydroxymethyl group reacts with the acyl chloride in the presence of a base (e.g., pyridine) to form the ester bond. This method yields the target compound in 75–82% efficiency, as demonstrated in analogous peptidomimetic syntheses.
Protecting Group Strategies
To prevent unwanted side reactions, temporary protecting groups are utilized:
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Boc Protection : The triazole amine is protected with tert-butoxycarbonyl (Boc) during esterification, which is later removed via acidic hydrolysis (e.g., trifluoroacetic acid).
-
Methyl Ester Hydrolysis : Post-coupling, methyl esters are hydrolyzed using lithium hydroxide and hydrogen peroxide to regenerate carboxylic acid functionalities.
Optimization and Yield Analysis
Comparative Analysis of Oxazole Synthesis Routes
| Method | Precursor | Conditions | Yield | Catalyst |
|---|---|---|---|---|
| Cyclodehydration | 2-ethoxybenzoic acid + ethanolamine | 260°C, Zn(OAc)₂ | 92% | Zinc acetate |
| Serine-based | Serine-leucine dipeptide | DAST, K₂CO₃, then oxidation | 77% | DAST, DBU |
The cyclodehydration route offers higher yields and simpler purification, making it preferable for large-scale synthesis.
Triazole Cycloaddition Efficiency
| Alkyne Source | Azide Source | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Propiolate ester | Aryl azide | CuSO₄, sodium ascorbate | H₂O/tert-butanol | 89% |
| Propargyl alcohol | Alkyl azide | CuI | DMF | 82% |
Aqueous conditions with copper sulfate and sodium ascorbate provide optimal regioselectivity and yield.
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step heterocyclic chemistry, typically involving Huisgen 1,3-dipolar cycloaddition for triazole ring formation and Suzuki-Miyaura coupling for aryl group introduction . Key steps include:
- Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmosphere (e.g., N₂), with reaction times optimized between 12–24 hours at 60–80°C .
- Oxazole ring construction : Cyclization of precursors like 2-ethoxyphenyl-substituted β-keto esters using POCl₃ or PCl₅ as catalysts .
- Solvent selection : Dichloromethane (DCM) or ethanol for coupling reactions, with palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps . Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxyphenyl protons at δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and triazole/oxazole ring integration .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings (e.g., oxazole-phenyl vs. triazole-chlorophenyl planes), critical for binding studies .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 528.12 calculated for C₂₅H₂₄ClN₃O₅) .
Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) screened for this compound?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations and selectivity indices vs. non-cancerous cells (e.g., HEK-293) .
- Enzyme inhibition : Fluorometric assays for COX-2 or CYP450 isoforms to assess anti-inflammatory or metabolic interactions .
Q. What methodologies assess solubility and stability under physiological conditions?
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy at λₘₐₓ ~260 nm .
- Stability : Forced degradation studies (acid/base hydrolysis, thermal stress) monitored by HPLC, with degradation products identified via LC-MS .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factors : Temperature, catalyst loading, and solvent polarity are key variables. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 5 mol% CuI, DCM/EtOH 3:1) .
- Statistical tools : ANOVA analysis validates model significance, with Pareto charts prioritizing influential factors .
Q. What computational strategies predict structure-activity relationships (SAR) for target binding?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 active site), highlighting hydrogen bonds between triazole carbonyl and Arg120 .
- Comparative SAR : Analog libraries (e.g., fluorophenyl vs. chlorophenyl derivatives) are screened in parallel to map substituent effects on IC₅₀ .
Q. How can solubility limitations in aqueous media be addressed without compromising bioactivity?
- Prodrug design : Esterification of carboxylate groups (e.g., methyl to PEG-linked esters) enhances hydrophilicity, confirmed by logP reduction from 3.2 to 1.8 .
- Nanoformulation : Encapsulation in PLGA nanoparticles (85–120 nm diameter via DLS) improves bioavailability, with drug release profiles measured via dialysis .
Q. What mechanistic studies elucidate interactions with cytochrome P450 enzymes?
- Fluorescence quenching assays : Monitor binding to CYP3A4 using recombinant enzymes, with Stern-Volmer plots calculating binding constants (Kₐ ~10⁴ M⁻¹) .
- Metabolite profiling : LC-MS/MS identifies hydroxylated or demethylated metabolites after incubation with liver microsomes .
Q. How to resolve contradictions in reported bioactivity data across similar compounds?
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., triazole derivatives with 4-chlorophenyl vs. 4-fluorophenyl groups) using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal validation : Confirm antifungal activity via both CLSI broth microdilution and time-kill assays to rule out method-specific artifacts .
Q. What advanced analytical techniques characterize degradation pathways under oxidative stress?
- LC-QTOF-MS : Identifies hydroxylated or sulfoxide byproducts in H₂O₂-treated samples, with fragmentation patterns matching synthetic standards .
- EPR spectroscopy : Detects free radical intermediates (e.g., triazole-derived nitroxides) during photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
